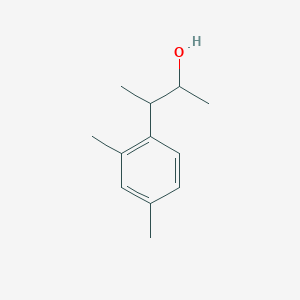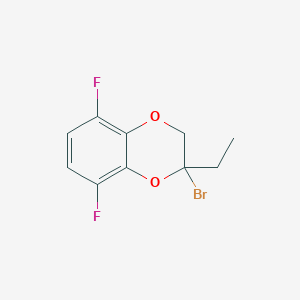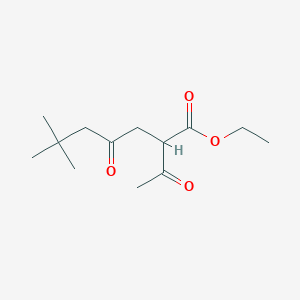
3-(2,4-Dimethylphenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2,4-Dimethylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-(2,4-Dimethylphenyl)butan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: As a secondary alcohol, it can be reduced to form hydrocarbons under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and other functional group reagents
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)butan-2-one
Reduction: Corresponding hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-(2,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that influence the compound’s biological activity . The pathways involved may include metabolic processes where the compound is converted to other active forms that exert specific effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(2,4-Dimethylphenyl)butan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. The presence of two methyl groups on the phenyl ring at positions 2 and 4 provides distinct steric and electronic effects that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3-(2,4-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-6-12(9(2)7-8)10(3)11(4)13/h5-7,10-11,13H,1-4H3 |
Clé InChI |
MRGADQXCCJLEOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)


![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)


![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)

![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
